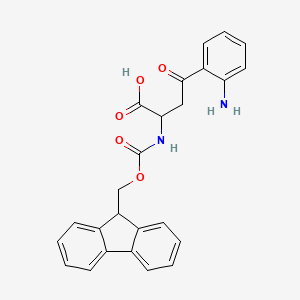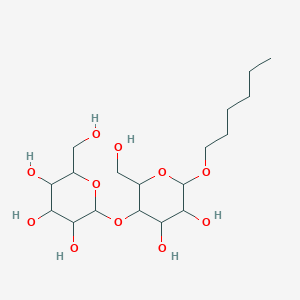
Hexyl beta-D-maltoside
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hexyl beta-D-maltoside is a non-ionic detergent widely used in biochemical and biophysical research. It is composed of a hexyl group attached to the beta-D-maltoside moiety. This compound is particularly valued for its ability to solubilize membrane proteins while preserving their native structure and functionality .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Hexyl beta-D-maltoside can be synthesized through the glycosylation of hexanol with maltose. The reaction typically involves the use of a glycosyl donor, such as a maltose derivative, and a glycosyl acceptor, such as hexanol. The reaction is catalyzed by an acid or enzyme under controlled conditions to ensure the formation of the desired beta-glycosidic linkage .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale glycosylation reactions using optimized catalysts and reaction conditions. The process includes purification steps to remove any unreacted starting materials and by-products, ensuring high purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Hexyl beta-D-maltoside primarily undergoes hydrolysis and oxidation reactions. Hydrolysis can occur under acidic or basic conditions, leading to the cleavage of the glycosidic bond and the formation of hexanol and maltose .
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the hexyl group.
Major Products Formed
Hydrolysis: Hexanol and maltose.
Oxidation: Oxidized derivatives of this compound.
Aplicaciones Científicas De Investigación
Hexyl beta-D-maltoside is extensively used in various scientific research fields:
Chemistry: It is used as a surfactant in the synthesis and stabilization of nanoparticles.
Biology: It aids in the solubilization and purification of membrane proteins, facilitating structural and functional studies.
Medicine: It is employed in drug delivery systems and the formulation of pharmaceuticals.
Industry: It is used in the formulation of detergents and cleaning agents
Mecanismo De Acción
Hexyl beta-D-maltoside exerts its effects by interacting with the hydrophobic regions of membrane proteins, thereby solubilizing them. The compound forms micelles around the hydrophobic regions, preventing aggregation and maintaining the proteins in a functional state. This interaction is crucial for the extraction and study of membrane proteins in solution .
Comparación Con Compuestos Similares
Similar Compounds
- n-Dodecyl beta-D-maltoside (DDM)
- n-Decyl beta-D-maltoside (DM)
- n-Octyl glucoside (OG)
Uniqueness
Hexyl beta-D-maltoside is unique due to its specific balance of hydrophobic and hydrophilic properties, which makes it particularly effective for solubilizing certain types of membrane proteins. Compared to other maltosides, it offers a different critical micelle concentration (CMC) and solubilization efficiency, making it suitable for specific applications .
Propiedades
IUPAC Name |
2-[6-hexoxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H34O11/c1-2-3-4-5-6-26-17-15(25)13(23)16(10(8-20)28-17)29-18-14(24)12(22)11(21)9(7-19)27-18/h9-25H,2-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRYKGRXIHMMFCB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCOC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)O)O)O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H34O11 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
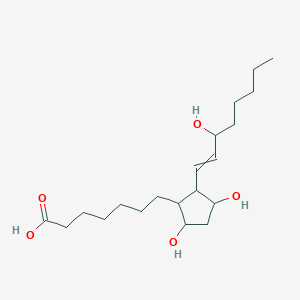

![2-Amino-4-[[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl-methylsulfonio]butanoate](/img/structure/B13383493.png)
![1,1'-Bis[(2S,5S)-2,5-diMethyl-1-phospholanyl]ferrocene](/img/structure/B13383498.png)
![2-[[1-(2,6-Diaminohexanoyl)pyrrolidine-2-carbonyl]amino]-3-methylbutanoic acid](/img/structure/B13383499.png)
![[3-Methoxy-2-phosphonooxy-6-[2-(3,4,5-trimethoxyphenyl)ethenyl]phenyl] dihydrogen phosphate](/img/structure/B13383501.png)
![tert-butyl N-[(E)-[1-amino-2-(2-chlorophenyl)ethylidene]amino]carbamate](/img/structure/B13383508.png)
![9-Chloronaphtho[1,2-b]benzofuran](/img/structure/B13383514.png)

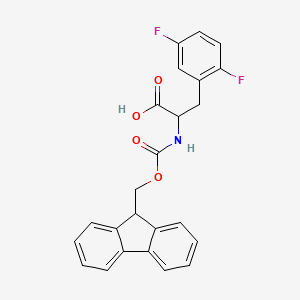
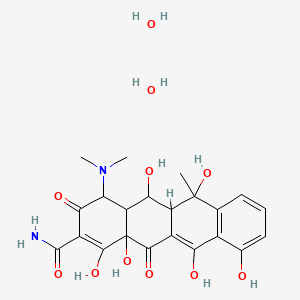

![[6-[[3,4-Dihydroxy-6-(hydroxymethyl)-5-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl] 10-[3-[4-[5-[3,4-dihydroxy-6-(hydroxymethyl)-5-[3,4,5-trihydroxy-6-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxymethyl]oxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxyoxan-2-yl]oxy-3,5-dihydroxy-6-methyloxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl]oxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B13383551.png)
